Cas no 1039970-91-6 (3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-2-methanamine, N-(3-fluorophenyl)-1-methyl-
- 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
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- インチ: 1S/C12H13FN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3
- InChIKey: GFQNNVJQBZWDQI-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC=C1CNC1=CC=CC(F)=C1
3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162512-5.0g |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 5.0g |
$2152.0 | 2023-02-17 | ||
Enamine | EN300-162512-0.25g |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 0.25g |
$683.0 | 2023-02-17 | ||
Enamine | EN300-162512-2500mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 2500mg |
$949.0 | 2023-09-22 | ||
Enamine | EN300-162512-1000mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 1000mg |
$485.0 | 2023-09-22 | ||
Ambeed | A1051073-1g |
3-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 95% | 1g |
$541.0 | 2024-04-26 | |
Enamine | EN300-162512-0.1g |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 0.1g |
$653.0 | 2023-02-17 | ||
Enamine | EN300-162512-50mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 50mg |
$407.0 | 2023-09-22 | ||
Enamine | EN300-162512-100mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 100mg |
$427.0 | 2023-09-22 | ||
Enamine | EN300-162512-250mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 250mg |
$447.0 | 2023-09-22 | ||
Enamine | EN300-162512-500mg |
3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-91-6 | 500mg |
$465.0 | 2023-09-22 |
3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylanilineに関する追加情報
Introduction to Compound with CAS No. 1039970-91-6 and Product Name 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
Compound with the CAS number 1039970-91-6 and the product name 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro group and a methylpyrrole moiety in its molecular structure imparts distinct pharmacological characteristics, making it a valuable candidate for further research and development.
The fluoro substituent is well-known for its ability to modulate metabolic pathways and enhance binding affinity, which is a critical factor in drug design. In the context of 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline, the fluoro group at the 3-position of the aniline ring contributes to its stability and reactivity, enabling it to interact effectively with biological targets. This feature has been extensively studied in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
The methylpyrrole moiety is another key structural element that influences the pharmacological profile of this compound. Pyrrole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of a methyl group at the 1-position of the pyrrole ring enhances its binding affinity to various enzymes and receptors, making it a promising scaffold for drug discovery. In recent years, there has been a surge in research focused on pyrrole-based compounds due to their potential in addressing unmet medical needs.
Recent studies have highlighted the significance of 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline in the development of targeted therapies. For instance, researchers have demonstrated its efficacy in inhibiting specific kinases involved in cancer progression. The compound's ability to selectively bind to these kinases without affecting other cellular processes underscores its therapeutic potential. Additionally, preclinical studies have shown that it exhibits lower toxicity profiles compared to existing chemotherapeutic agents, making it a more favorable option for clinical translation.
The structural features of 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline also make it an attractive candidate for further derivatization and optimization. By modifying various functional groups within its molecular framework, chemists can fine-tune its pharmacological properties to enhance efficacy and reduce side effects. This flexibility has led to numerous synthetic strategies being explored, including Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed transformations.
In conclusion, compound with CAS No. 1039970-91-6 and product name 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline represents a significant advancement in pharmaceutical chemistry. Its unique structural properties, particularly the presence of a fluoro group and a methylpyrrole moiety, make it a valuable candidate for further research and development. With ongoing studies demonstrating its potential in treating various diseases, this compound is poised to play a crucial role in the next generation of therapeutic agents.
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